Nonyl chloroformate
Overview
Description
Mechanism of Action
Target of Action
Nonyl chloroformate is an organic compound that is commonly used as a reagent in organic synthesis . It is primarily used as a substrate or reagent, especially in esterification reactions .
Mode of Action
This compound belongs to the class of organic compounds known as chloroformates . These are esters of chloroformic acid and contain the R-O-C(=O)-Cl functional group . In the presence of amines, it forms carbamates, and with alcohols, it forms carbonate esters . It can also react with carboxylic acids to form mixed anhydrides .
Biochemical Pathways
Chloroformates, in general, are known to be involved in the transformation of a wide array of metabolites (amino acids, amines, carboxylic acids, phenols) for analysis by gas chromatography/mass spectrometry .
Pharmacokinetics
It is soluble in organic solvents such as ether and ethanol, but insoluble in water , which could influence its bioavailability and distribution.
Result of Action
The specific molecular and cellular effects of this compound’s action depend on the context of its use. In organic synthesis, it can facilitate the formation of various organic compounds through esterification reactions .
Action Environment
This compound is a flammable liquid with an irritating odor . It should be stored under inert gas and away from moisture, as it is moisture sensitive . Its reactivity and efficacy can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Nonyl chloroformate plays a significant role in biochemical reactions, primarily as a reagent in organic chemistry. It is known to interact with a variety of biomolecules, including enzymes and proteins. One of the key interactions of this compound is with amines, where it reacts to form carbamates . This reaction is crucial in the synthesis of various biochemical compounds. Additionally, this compound can react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides . These interactions highlight the versatility of this compound in biochemical processes.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, which in turn affects cell viability and proliferation . The compound’s ability to induce oxidative stress suggests that it may interfere with cellular redox balance, leading to alterations in gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with nucleophiles, such as amines and alcohols. This reactivity is facilitated by the presence of the chloroformate group, which acts as an electrophile . When this compound interacts with enzymes or proteins, it can lead to the formation of covalent bonds, resulting in enzyme inhibition or activation. These binding interactions can cause changes in gene expression and cellular function, further elucidating the compound’s mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to hydrolyze in the presence of moisture, leading to the formation of nonyl alcohol and hydrogen chloride . This hydrolysis can affect the compound’s long-term stability and its efficacy in biochemical experiments. Additionally, prolonged exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Studies have shown that high doses of this compound can cause severe skin burns and eye damage, as well as systemic toxicity if ingested or inhaled . These findings underscore the importance of careful dosage control in experimental settings to avoid toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its hydrolysis and subsequent reactions. The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of this compound to nonyl alcohol and carbon dioxide . This metabolic pathway highlights the role of this compound in altering metabolic flux and affecting metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in lipid-rich compartments . This distribution pattern can influence the localization and activity of this compound within different cellular environments.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is often found in the endoplasmic reticulum and other membrane-bound organelles, where it can exert its biochemical effects . Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments, further affecting its activity and function.
Preparation Methods
Nonyl chloroformate is typically synthesized through the reaction of nonyl alcohol with phosgene (carbonyl dichloride) under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction is as follows:
C9H19OH+COCl2→C9H19OCOCl+HCl
Chemical Reactions Analysis
Nonyl chloroformate undergoes several types of chemical reactions, including:
- It reacts with amines to form carbamates. For example:
Nucleophilic Substitution: C9H19OCOCl+H2NR→C9H19OCO-NHR+HCl
It reacts with alcohols to form carbonate esters:Esterification: C9H19OCOCl+HOR→C9H19OCO-OR+HCl
It reacts with carboxylic acids to form mixed anhydrides:Formation of Mixed Anhydrides: C9H19OCOCl+HO2CR→C9H19OCO-OCO-R+HCl
These reactions are typically conducted in the presence of a base to absorb the hydrochloric acid produced .
Scientific Research Applications
Nonyl chloroformate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a reagent for the synthesis of esters, carbamates, and other derivatives.
Chromatography: It is used as a derivatization agent in gas chromatography to convert polar compounds into less polar, more volatile derivatives.
Biological Research: It is used to modify biomolecules, such as proteins and peptides, by introducing protective groups.
Industrial Applications: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Nonyl chloroformate is similar to other chloroformates, such as methyl chloroformate and benzyl chloroformate . it is unique due to its longer nonyl chain, which imparts different physical and chemical properties. For example, this compound is less volatile and has a higher boiling point compared to methyl chloroformate . Other similar compounds include:
Methyl Chloroformate: Used in the synthesis of methyl esters and carbamates.
Benzyl Chloroformate: Used to introduce the carboxybenzyl (Cbz) protecting group in organic synthesis.
Ethyl Chloroformate: Used in the synthesis of ethyl esters and carbamates.
This compound’s longer alkyl chain makes it more suitable for applications requiring less volatility and higher stability .
Properties
IUPAC Name |
nonyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOFPDUSOTWTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337781 | |
Record name | Nonyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57045-82-6 | |
Record name | Nonyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyl Chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.